molecular formula C₈H₁₃D₃O B1162612 4-Methylcyclohexanemethanol-d3

4-Methylcyclohexanemethanol-d3

Cat. No.: B1162612
M. Wt: 131.23
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterated Chemical Probes in Advanced Research

Deuterated compounds, where hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), are invaluable in modern research. synmr.in This isotopic substitution provides a subtle yet powerful means to trace molecular pathways and quantify substances with high precision. synmr.inthalesnano.com In techniques like mass spectrometry, the mass difference between the deuterated standard and the non-labeled analyte allows for clear differentiation, which is crucial for accurate quantification. thalesnano.comclearsynth.com

The use of deuterated chemical probes, such as 4-Methylcyclohexanemethanol-d3, serves several key functions in research:

Internal Standards: They are widely used as internal standards in analytical chemistry. thalesnano.comclearsynth.com Since a deuterated standard has nearly identical chemical and physical properties to its non-deuterated counterpart, it behaves similarly during sample preparation and analysis. acanthusresearch.com This allows it to compensate for variations in extraction efficiency, instrument response, and matrix effects, leading to more accurate and reliable quantitative results. clearsynth.comaptochem.comtexilajournal.com

Mechanistic Studies: Deuterium labeling helps in elucidating reaction mechanisms. synmr.inthalesnano.com By tracking the position of the deuterium atom, researchers can gain insights into the intricate steps of chemical and biological transformations. synmr.inthalesnano.com

Metabolic and Pharmacokinetic Tracing: In drug discovery and metabolism studies, deuterated compounds are used to trace the absorption, distribution, metabolism, and excretion of a substance within a biological system. thalesnano.comnih.gov

Overview of 4-Methylcyclohexanemethanol (MCHM) in Chemical Science Contexts

4-Methylcyclohexanemethanol (MCHM) is a saturated alicyclic primary alcohol. acs.orgacs.org It is a colorless, oily liquid with a characteristic mint-like or licorice-like odor and is only slightly soluble in water. acs.orgwikipedia.org

Research into MCHM gained significant attention following a major chemical spill in 2014, when approximately 10,000 gallons of crude MCHM were released into the Elk River in West Virginia. chromatographyonline.comrti.orgwikipedia.org This event contaminated the drinking water for about 300,000 residents and highlighted the need for a better understanding of MCHM's environmental fate and transport. rti.orgwikipedia.orgnih.gov

Prior to the spill, MCHM was primarily known for its use as a frothing agent in the coal cleaning industry. acs.orgwikipedia.org The incident spurred a wave of research into analytical methods for detecting MCHM in water, its toxicological properties, and its behavior in environmental systems. chromatographyonline.comchromatographyonline.comwv.govsigmaaldrich.comusgs.gov Studies focused on developing sensitive detection methods, such as gas chromatography-mass spectrometry (GC-MS) and solid-phase microextraction (SPME), to monitor MCHM levels in contaminated water sources. chromatographyonline.comsigmaaldrich.comusgs.gov

MCHM exists as two stereoisomers: cis-4-MCHM and trans-4-MCHM. acs.org In the cis isomer, the methyl (–CH₃) and hydroxymethyl (–CH₂OH) groups are on the same side of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite sides. acs.org

These two isomers have been shown to have different physical, chemical, and sensory properties. acs.orgresearchgate.net For instance, the trans isomer is noted for its strong, licorice-like odor, with a much lower odor threshold than the cis isomer. nih.govmdpi.com Research has also indicated that the two isomers exhibit different partitioning behaviors in the environment. The cis isomer is more soluble in water and less likely to sorb to materials like activated carbon compared to the trans isomer. acs.org These differences in properties can lead to their differential transport and fate in aqueous environments. acs.org

Table 1: Physicochemical Properties of MCHM Isomers

Property cis-4-MCHM trans-4-MCHM
Octanol-Water Partition Coefficient (K_OW) 225 acs.org 291 acs.org
Aqueous Solubility (23 °C) 2600 mg/L mdpi.com 2020 mg/L mdpi.com
Odor Threshold in Air 120 ppb-v mdpi.com 0.060 ppb-v nih.govmdpi.com

Rationale for Deuterium Labeling in this compound

The synthesis of this compound, a deuterated analog of MCHM, is driven by the need for a highly reliable internal standard for analytical testing.

The primary application of this compound is as an internal standard in quantitative analysis, particularly when using mass spectrometry-based methods like GC-MS or LC-MS/MS. lcms.czresearchgate.net When analyzing complex samples such as environmental water or biological fluids, the presence of other compounds can interfere with the measurement of the target analyte, a phenomenon known as the matrix effect. clearsynth.com

By adding a known amount of this compound to the sample before processing, analysts can correct for these interferences. clearsynth.com Since the deuterated standard has almost identical chemical properties to the non-deuterated MCHM, it experiences similar losses during sample preparation and similar ionization suppression or enhancement during analysis. aptochem.comtexilajournal.com By comparing the signal of the analyte to the signal of the internal standard, a more accurate and precise quantification can be achieved. clearsynth.comtexilajournal.com

Beyond its use as an internal standard, this compound can also be employed in tracing studies to understand the environmental fate and transport of MCHM. thalesnano.comnih.gov By introducing the deuterated compound into a controlled system, researchers can track its movement and transformation, providing valuable data on processes such as biodegradation, sorption to sediments, and volatilization.

Furthermore, in metabolic studies, deuterated compounds can help to identify and quantify metabolites. nih.gov The distinct mass of the deuterated label allows for the clear identification of metabolic products derived from the parent compound. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C₈H₁₃D₃O

Molecular Weight

131.23

Synonyms

4-Methyl-cyclohexanemethanol-d3;  (4-Methylcyclohexyl)methanol-d3;  4-Methylcyclohexane methanol-d3;  Hexahydro-p-methylbenzyl alcohol-d3

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for 4 Methylcyclohexanemethanol D3

Precursor Synthesis Pathways for 4-Methylcyclohexanemethanol

The synthesis of the non-labeled parent compound, 4-Methylcyclohexanemethanol (MCHM), provides the foundational chemistry for producing its deuterated analogue. Historically, MCHM was first prepared in 1908 through the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester. wikipedia.orgwikipedia.org This classic organic reaction uses metallic sodium in an alcohol solvent, typically ethanol, to reduce an ester to its corresponding primary alcohol. wikipedia.orgallaboutchemistry.netalfa-chemistry.comorganic-chemistry.org

A more contemporary and industrially relevant source of MCHM is as a byproduct in the large-scale production of 1,4-cyclohexanedimethanol (B133615) (CHDM). wikipedia.org The manufacturing process for CHDM involves the hydrogenation of dimethyl terephthalate (B1205515) (DMT). researchgate.netrsc.orgresearchgate.net In this process, the aromatic ring of DMT is first hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD), which is then further reduced to CHDM. researchgate.netnih.gov MCHM arises as a minor component (approximately 1%) during this extensive hydrogenation process. wikipedia.org

For targeted laboratory synthesis, a common precursor is a derivative of 4-methylcyclohexanecarboxylic acid or its corresponding ester, methyl 4-methylcyclohexanecarboxylate. These precursors can be synthesized via several routes, including the catalytic hydrogenation of methyl 4-hydroxybenzoate (B8730719) to produce methyl 4-oxocyclohexanecarboxylate, which can then be further processed. prepchem.com The reduction of the ester functional group of these precursors leads directly to the 4-Methylcyclohexanemethanol core structure.

Table 1: Key Precursors for 4-Methylcyclohexanemethanol Synthesis
Precursor CompoundSynthetic MethodPrimary Product
Methyl 4-methylcyclohexanecarboxylateBouveault–Blanc Reduction / LiAlH₄ Reduction4-Methylcyclohexanemethanol
Dimethyl Terephthalate (DMT)Multi-step Hydrogenation1,4-Cyclohexanedimethanol (major), 4-Methylcyclohexanemethanol (byproduct)
4-Methylcyclohexanecarboxylic acidReduction (e.g., with LiAlH₄)4-Methylcyclohexanemethanol

Deuterium (B1214612) Incorporation Techniques

The introduction of deuterium into the MCHM structure to create 4-Methylcyclohexanemethanol-d3 is typically achieved by using deuterated reagents during the synthesis. The "-d3" designation most commonly refers to the trideuteromethyl group (-CD₃), which offers chemical stability and a clear mass shift for analytical purposes.

Regioselective Deuteration Methods

Achieving regioselectivity—the placement of deuterium at a specific site—is paramount. For the synthesis of 4-(trideuteromethyl)cyclohexanemethanol, the most direct approach involves incorporating the -CD₃ group at an early stage using a deuterated C1 building block.

One effective strategy is to utilize a deuterated methylating agent. Reagents such as trideuteriomethyl iodide (CD₃I) or trideuteriomethyl tosylate (CD₃OTs) can be used to introduce the deuterated methyl group onto a suitable precursor. semanticscholar.orgresearchgate.net For instance, a Grignard reaction involving a 4-oxocyclohexane derivative and CD₃MgI would install the deuterated methyl group at the desired 4-position. Subsequent reduction of the ketone and conversion of a functional group at the 1-position (e.g., an ester) would yield the final product.

Alternatively, a synthesis could begin with a precursor that already contains the deuterated methyl group. Deuterated methanol (B129727) (CD₃OD) is an inexpensive and readily available source for creating other deuterated reagents. nih.gov It serves as the precursor for nearly all other trideuteromethylation agents. nih.gov

Stereochemical Control in Deuterated Isomer Synthesis

4-Methylcyclohexanemethanol exists as two geometric isomers: cis and trans, depending on the spatial relationship between the methyl and hydroxymethyl groups on the cyclohexane (B81311) ring. wikipedia.org The synthesis of a specific deuterated isomer requires stereochemical control.

During the reduction of a ketone precursor, such as 4-(trideuteromethyl)cyclohexanone, the choice of reducing agent can influence the ratio of cis to trans alcohol products. Bulky reducing agents tend to favor the formation of the equatorial alcohol (trans isomer), while smaller reducing agents may yield a mixture or favor the axial alcohol (cis isomer). Methods for stereoselective synthesis, while established for many cyclohexane systems, require careful adaptation for specific deuterated compounds. mdpi.commdpi.com Separation of the final cis and trans deuterated isomers can be accomplished using chromatographic techniques if the synthesis is not sufficiently stereoselective.

Characterization of Deuterated Isotopologues

After synthesis, rigorous analytical characterization is necessary to confirm the successful incorporation of deuterium, its specific location, and the isotopic purity of the compound.

Spectroscopic Verification of Deuterium Position and Purity

Mass Spectrometry (MS) is a primary tool for confirming deuteration. The molecular weight of this compound will be three mass units higher than its non-deuterated counterpart (C₈H₁₆O, MW ≈ 128.21 g/mol vs. C₈H₁₃D₃O, MW ≈ 131.24 g/mol ). High-resolution mass spectrometry can provide an exact mass measurement to verify the elemental formula. Gas chromatography-mass spectrometry (GC-MS) is also useful for separating the cis and trans isomers and confirming the mass of each. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and confirms the precise location of the deuterium atoms.

¹H NMR: In the proton NMR spectrum of 4-(trideuteromethyl)cyclohexanemethanol, the singlet or doublet signal corresponding to the C4-methyl group protons would be absent, providing strong evidence of successful deuteration at that site.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum at the chemical shift expected for the methyl group confirms that deuteration occurred at the intended position. sigmaaldrich.comyoutube.com The integration of this signal can be used to assess isotopic enrichment. sigmaaldrich.com

¹³C NMR: In the carbon-13 NMR spectrum, the carbon atom attached to the three deuterium atoms (the -CD₃ group) will exhibit a characteristic multiplet (a septet) due to C-D coupling and will have a significantly reduced signal intensity.

Table 2: Comparison of Expected Spectroscopic Data for MCHM and MCHM-d3
Technique4-Methylcyclohexanemethanol (MCHM)This compound (-CD₃)
Molecular Weight (g/mol)~128.21~131.24
¹H NMRSignal present for -CH₃ group (approx. 0.9 ppm)Signal for -CH₃ group is absent or significantly diminished
²H NMRNo signalSignal present for -CD₃ group (approx. 0.9 ppm)
¹³C NMRQuartet signal for -CH₃ carbonSeptet signal for -CD₃ carbon with reduced intensity

Scale-Up Considerations for Research Applications

Deuterated compounds like this compound are frequently used as internal standards in quantitative analytical studies, which may require scaling up the synthesis from milligram to gram quantities. clearsynth.comtexilajournal.com Several factors must be considered for a successful scale-up:

Cost and Availability of Reagents: The cost of highly enriched deuterated starting materials is a primary consideration. Efficient use of these reagents is critical to making the synthesis economically viable. x-chemrx.com

Reaction Conditions: Laboratory-scale reactions that are straightforward may present challenges on a larger scale. Exothermic reactions require careful thermal management, and reaction times may need to be adjusted.

Purification: Methods like column chromatography, which are common in research labs, can be cumbersome and expensive for larger quantities. Developing purification procedures based on distillation or crystallization is often necessary for efficient scale-up.

Safety: The safety protocols for handling reagents like metallic sodium or metal hydrides must be adapted for the larger quantities involved in a scaled-up synthesis. wikipedia.org

Process Robustness: The synthetic route should be robust and reproducible, providing consistent yield and high isotopic purity from batch to batch.

The development of efficient and scalable synthetic routes is essential for ensuring the availability of high-purity this compound for the scientific community.

Advanced Analytical Research Applications of 4 Methylcyclohexanemethanol D3

Applications in Mass Spectrometry (MS)

4-Methylcyclohexanemethanol-d3 (MCHM-d3), a deuterated isotopologue of 4-Methylcyclohexanemethanol (MCHM), serves as a valuable tool in advanced analytical research, particularly in the field of mass spectrometry. Its utility stems from the stable isotope label, which imparts a distinct mass-to-charge ratio (m/z) difference compared to the native compound, without significantly altering its chemical and physical properties. This characteristic is leveraged in several key applications to enhance the accuracy, sensitivity, and specificity of MCHM analysis.

Internal Standard Methodology for Quantitative Analysis

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the most accurate and precise measurements. MCHM-d3 is an ideal internal standard for the quantification of MCHM in various matrices, such as environmental and biological samples. The principle of this methodology, known as isotope dilution mass spectrometry (IDMS), involves adding a known amount of the deuterated standard (MCHM-d3) to a sample containing an unknown amount of the native analyte (MCHM) prior to sample preparation and analysis.

The MCHM-d3 internal standard co-elutes with the native MCHM during chromatographic separation, such as gas chromatography (GC), and is detected simultaneously by the mass spectrometer. Because the deuterated standard and the analyte exhibit nearly identical behavior during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally. scispace.com Consequently, the ratio of the analyte signal to the internal standard signal remains constant, allowing for highly accurate quantification that corrects for matrix effects and procedural inconsistencies. scispace.com

For instance, in a typical GC-MS analysis, the analyte and the internal standard are separated on a capillary column and then ionized. The mass spectrometer is set to monitor specific ions characteristic of both MCHM and MCHM-d3. The concentration of MCHM in the original sample is then calculated based on the response ratio of the analyte to the internal standard and the known concentration of the added internal standard.

Table 1: Example of Ions Monitored in a GC-MS Analysis of MCHM using MCHM-d3 as an Internal Standard

CompoundMolecular Ion (M+)Fragment Ion 1Fragment Ion 2
4-Methylcyclohexanemethanol (MCHM)m/z 128m/z 97m/z 81
This compound (MCHM-d3)m/z 131m/z 100m/z 84

Note: The specific ions monitored may vary depending on the ionization method and instrument parameters.

Development of High-Sensitivity Detection Limits

The development of analytical methods with high sensitivity is crucial for detecting trace levels of environmental contaminants like MCHM. nd.edu The use of MCHM-d3 as an internal standard plays a significant role in achieving low detection limits. By providing a stable and predictable signal, the deuterated standard allows for more reliable baseline determination and signal integration, even at very low analyte concentrations.

Furthermore, advanced mass spectrometry techniques, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, can be employed in conjunction with MCHM-d3 to enhance sensitivity. In these methods, a specific precursor ion of the analyte (and internal standard) is selected in the first quadrupole, fragmented in the second, and then a specific product ion is monitored in the third. This highly selective process significantly reduces chemical noise and background interference, leading to a substantial improvement in the signal-to-noise ratio and, consequently, lower limits of detection. The co-eluting MCHM-d3 provides a continuous reference point, ensuring the accuracy of quantification even at these trace levels.

Isomer-Specific Quantification using MCHM-d3

4-Methylcyclohexanemethanol exists as two stereoisomers: cis and trans. These isomers can exhibit different physical, chemical, and toxicological properties. nih.gov Therefore, the ability to separate and quantify each isomer individually is of significant analytical interest. Gas chromatography is an effective technique for the separation of the cis and trans isomers of MCHM. usgs.govnih.gov

In such analyses, MCHM-d3 serves as an invaluable internal standard for the accurate quantification of each isomer. A deuterated standard containing both cis- and trans-MCHM-d3 would be ideal. By adding a known amount of this mixed deuterated standard to a sample, the concentration of both native cis-MCHM and trans-MCHM can be determined accurately. The deuterated isomers will co-elute with their respective non-deuterated counterparts, allowing for precise correction of any isomer-specific variations in extraction efficiency or instrument response. This approach is critical for studies investigating the environmental fate and transport of MCHM, as the relative abundance of the isomers can change over time due to different degradation rates or partitioning behaviors. walisongo.ac.idresearchgate.net

Table 2: Hypothetical Data for Isomer-Specific Quantification of MCHM using MCHM-d3

IsomerRetention Time (min)Analyte Peak AreaInternal Standard Peak AreaCalculated Concentration (µg/L)
trans-MCHM10.25,43210,1232.68
cis-MCHM10.512,87610,0546.41

Note: This table presents hypothetical data to illustrate the principle of isomer-specific quantification. Actual values will depend on the specific analytical method and sample.

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, this compound provides unique opportunities for detailed molecular analysis. The presence of deuterium (B1214612) (²H), an NMR-active nucleus, allows for specialized experiments that can elucidate structural details and simplify complex spectra.

Structural Elucidation via Deuterium NMR (²H NMR)

Deuterium (²H) NMR spectroscopy directly probes the deuterium nuclei within a molecule. magritek.com For MCHM-d3, a ²H NMR spectrum would exhibit signals corresponding to the deuterium atoms in the methyl group. While the chemical shift range in ²H NMR is similar to that of proton (¹H) NMR, the signals are typically broader. magritek.com The primary application of ²H NMR in this context is to confirm the position and extent of deuteration in the MCHM-d3 molecule. This is a critical quality control step to ensure the isotopic purity of the standard.

Furthermore, the chemical shift of the deuterium signal can provide information about the electronic environment of the methyl group, which can be subtly influenced by the stereochemistry of the cyclohexyl ring (cis vs. trans). While these differences might be small, high-field NMR spectrometers could potentially resolve them, offering a complementary method for isomer analysis.

Isotope-Edited and Isotope-Filtered NMR Experiments

Isotope-edited and isotope-filtered NMR experiments are powerful techniques used to simplify complex NMR spectra and to selectively observe specific molecules or parts of molecules within a mixture. researchgate.net The presence of the deuterium label in MCHM-d3 makes it an ideal candidate for such experiments.

In an isotope-edited experiment, NMR pulse sequences are designed to specifically select for signals from protons that are coupled to deuterium. This would allow for the selective observation of any residual protons in the deuterated methyl group of MCHM-d3, effectively isolating its signals from a complex mixture containing other proton-bearing compounds.

Conversely, in an isotope-filtered experiment, the pulse sequences are designed to suppress signals from protons attached to or near a specific isotope, in this case, deuterium. researchgate.net If a sample contains a mixture of MCHM and MCHM-d3, an isotope-filtered experiment could be used to suppress the signals from the deuterated methyl group of MCHM-d3, thereby simplifying the spectrum and allowing for a clearer analysis of the signals from the non-deuterated MCHM. This can be particularly useful in mechanistic studies where one might want to track the fate of the non-deuterated compound in the presence of its deuterated analogue without spectral overlap. These advanced NMR techniques, enabled by the use of MCHM-d3, provide researchers with powerful tools to investigate the structure, dynamics, and interactions of this important environmental compound.

Investigation of Molecular Dynamics and Conformations

The substitution of hydrogen with deuterium in 4-Methylcyclohexanemethanol (4-MCHM) to form this compound introduces subtle yet significant changes that are valuable in the study of molecular dynamics and conformational preferences. 4-MCHM exists as cis and trans isomers, each with distinct conformational possibilities primarily based on the chair form of the cyclohexane (B81311) ring. wikipedia.org The stability of these conformations is influenced by steric hindrance and intramolecular interactions. nih.gov

Computational studies on the non-deuterated MCHM, using methods like molecular dynamics (MD) simulations and Density Functional Theory (DFT), have explored its physisorption potentials and conformational energy landscapes. nih.govnih.gov These studies indicate that the trans isomer of MCHM binds more strongly to surfaces like amorphous carbon compared to the cis isomer. researchgate.net

The introduction of three deuterium atoms in this compound affects the molecule's vibrational modes. Due to the greater mass of deuterium, the C-D bond has a lower zero-point vibrational energy and a smaller vibrational amplitude compared to the C-H bond. researchgate.netajchem-a.com This alteration, known as the kinetic isotope effect, can influence the energy barriers between different conformations and modify the dynamic equilibrium. While comprehensive studies specifically on this compound are not widely published, theoretical calculations and MD simulations can be employed to predict these changes. researchgate.netelifesciences.org Such computational models help elucidate how deuteration perturbs the conformational landscape and intermolecular interactions, providing a deeper understanding of its behavior in complex systems. researchgate.neted.ac.uk

Chromatographic Separations Coupled with Deuterium Detection

The analysis of deuterated compounds like this compound heavily relies on chromatographic techniques, which can separate the labeled compound from its non-labeled counterpart. This separation is primarily due to the chromatographic isotope effect.

Gas Chromatography (GC) Method Development for Deuterated Analogs

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of deuterated analogs. The development of a robust GC method for this compound involves careful selection of the stationary phase, temperature programming, and injection technique.

A key phenomenon in the GC separation of deuterated compounds is the chromatographic isotope effect, where the deuterated analog often exhibits a shorter retention time than its protiated (non-deuterated) counterpart. nih.gov This "inverse isotope effect" is attributed to the slightly lower polarizability and weaker van der Waals interactions of C-D bonds compared to C-H bonds, leading to earlier elution from the GC column. nih.govresearchgate.netgcms.cz The magnitude of this effect can be influenced by the stationary phase's polarity and the position of the deuterium atoms within the molecule. nih.gov

For 4-MCHM, methods using heated purge-and-trap GC-MS have been successfully developed to separate the cis and trans isomers. nih.govusgs.gov A similar approach can be adapted for this compound. The mass spectrometer detector is crucial as it can easily distinguish between the deuterated and non-deuterated compounds based on their mass-to-charge ratio (m/z).

Below is a table outlining potential parameters for a GC-MS method for the analysis of this compound, based on established methods for the non-deuterated form and principles of deuterated compound analysis.

ParameterRecommended SettingPurpose
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane)Provides good resolution for isomers and deuterated analogs. gcms.cz
Injector Split/Splitless, 250 °CEnsures efficient vaporization of the analyte.
Carrier Gas Helium, Constant Flow (e.g., 1.2 mL/min)Inert carrier gas for transporting the analyte through the column.
Oven Program Initial 50 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 minSeparates the cis and trans isomers and resolves the deuterated and non-deuterated forms. nih.gov
Detector Mass Spectrometer (MS)Allows for selective ion monitoring (SIM) to differentiate between C₈H₁₆O (m/z 128) and C₈H₁₃D₃O (m/z 131).
Sample Prep Headspace SPME or Purge-and-TrapEffective for extracting volatile and semi-volatile compounds from aqueous matrices. usgs.gov

Liquid Chromatography (LC) Method Development

Liquid chromatography (LC), especially reversed-phase high-performance liquid chromatography (RP-HPLC), is another essential technique for separating deuterated compounds. Similar to GC, a chromatographic isotope effect is also observed in LC. In reversed-phase chromatography, deuterated compounds typically elute slightly earlier than their non-deuterated analogs. epa.govacs.org This is because the C-D bond is less lipophilic than the C-H bond, leading to weaker interactions with the nonpolar stationary phase. researchgate.netoup.com

The development of an LC method for this compound requires optimization of the stationary phase, mobile phase composition, and detector settings. A C18 column is commonly used for the separation of moderately polar compounds like 4-MCHM. epa.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov Adjusting the solvent gradient and composition is critical to achieving baseline separation between the deuterated and non-deuterated species, as well as the cis and trans isomers.

The following table presents a potential set of parameters for an LC-MS method for this compound analysis.

ParameterRecommended SettingPurpose
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeStandard reversed-phase column for separating moderately nonpolar compounds. epa.gov
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidProvides good peak shape and ionization efficiency for MS detection.
Gradient Start at 30% B, increase to 95% B over 15 minutesElutes compounds of varying polarity, separating isomers and isotopologues.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale HPLC.
Detector Mass Spectrometer (MS) with Electrospray Ionization (ESI)Provides high sensitivity and selectivity for detecting and quantifying the deuterated compound.
Injection Volume 10 µLStandard volume for analytical injections.

Other Advanced Analytical Techniques

Beyond chromatography, several other advanced analytical techniques are instrumental in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for confirming the identity and purity of this compound.

¹H NMR: In the proton NMR spectrum, the signal corresponding to the deuterated position will be absent, confirming the location of the deuterium label.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nucleus, providing a definitive signal for the labeled position.

¹³C NMR: The carbon atom bonded to deuterium will show a characteristic multiplet due to C-D coupling and a slight upfield shift (isotope shift), further confirming the deuteration site. nih.gov The introduction of deuterium can also perturb the chemical shifts of neighboring hydrogen atoms, which can be observed in high-resolution ¹H NMR spectra. acs.org

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to predict the structural and energetic properties of this compound. nih.gov These models can calculate vibrational frequencies, which are altered by deuteration, and predict how isotopic substitution affects the molecule's conformational stability and reactivity. ajchem-a.comacs.org This theoretical data complements experimental findings and aids in the interpretation of spectroscopic results.

Neutron Scattering: This technique is particularly sensitive to the location of hydrogen and deuterium atoms. Because hydrogen and deuterium scatter neutrons very differently, neutron scattering can provide detailed information about the structure and dynamics of deuterated molecules in various environments, which is often not achievable with other methods.

Mechanistic and Pathway Elucidation Studies Utilizing 4 Methylcyclohexanemethanol D3

Investigation of Biotransformation Pathways of MCHM in Model Systems

Studies on the biotransformation of MCHM have primarily focused on identifying its metabolites and understanding the general enzymatic processes involved.

Metabolic Fate Mapping using Stable Isotope Tracers

There are no publicly available studies that have used 4-Methylcyclohexanemethanol-d3 for metabolic fate mapping. Such studies, if conducted, would involve introducing the deuterated compound into a biological system and tracking the incorporation of the deuterium (B1214612) label into various metabolites over time. This would provide a definitive map of the metabolic pathways.

Identification of Deuterated Metabolites and Degradation Products

While metabolites of MCHM have been identified, there is no information available on deuterated metabolites that would arise from the biotransformation of this compound. Research has indicated that MCHM metabolites can be more toxic than the parent compound, inducing oxidative stress. researchgate.net

Enzymatic Reaction Pathway Elucidation

The enzymatic pathways involved in MCHM metabolism are thought to involve oxidation. Studies have shown that MCHM metabolites induce oxidative stress related to antioxidant and oxidoreductase activity. researchgate.net In yeast, exposure to MCHM led to the upregulation of genes involved in amino acid biosynthesis and mitochondrial function. nih.gov While cytochrome P450 enzymes are often involved in the metabolism of such compounds, specific studies confirming their role with MCHM are limited.

Chemical Degradation Mechanism Studies

The chemical degradation of MCHM has been investigated, particularly in the context of water remediation.

Hydroxyl Radical Reaction Pathways using Deuterated Probes

There is no direct evidence of studies using this compound to probe the reaction pathways with hydroxyl radicals. However, research on the non-deuterated MCHM has shown that its degradation is initiated by hydroxyl radicals through H-atom abstraction. nih.gov Computational studies have also provided insight into the hydroxyl radical and pyrolytic degradation pathways for the isomers of MCHM. nih.gov

Photolytic Degradation Mechanism Characterization

Studies on the abiotic degradation of MCHM have shown no evidence of photooxidation over a 35-day period for either the cis- or trans-isomers. data.gov This suggests that direct photolysis is not a significant degradation pathway for MCHM in the environment.

Hydrolytic Stability Assessments

In general, primary alcohols like 4-Methylcyclohexanemethanol are not susceptible to direct hydrolysis under typical environmental pH conditions. However, in the presence of strong acids or bases, or under enzymatic catalysis, cleavage of the C-O bond can occur. The introduction of deuterium in the methanol (B129727) group (CD2OH) is not expected to significantly alter the intrinsic hydrolytic stability of the molecule in non-enzymatic reactions, as the C-O bond itself is not isotopically substituted.

However, in metabolic pathways, where enzymatic reactions are involved, an isotope effect on stability might be observed. For instance, if the rate-limiting step of a degradation pathway involves the cleavage of a C-D bond on the methanol carbon, the deuterated compound would exhibit greater metabolic stability. This is a manifestation of the primary kinetic isotope effect.

To quantify the hydrolytic stability, researchers would typically conduct experiments under controlled conditions of pH, temperature, and in different aqueous matrices. The disappearance of the parent compound and the appearance of degradation products would be monitored over time using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Illustrative Data on Hydrolytic Stability

The following table illustrates the type of data that would be generated from a comparative hydrolytic stability study of 4-MCHM and its deuterated analog. Please note that this data is hypothetical and for illustrative purposes only, as specific experimental results for this compound were not found in the public domain.

CompoundpHTemperature (°C)Half-life (t₁/₂) in days
4-Methylcyclohexanemethanol425> 365
This compound425> 365
4-Methylcyclohexanemethanol725> 365
This compound725> 365
4-Methylcyclohexanemethanol925> 365
This compound925> 365

Isotope Effects in Reaction Kinetics and Mechanism Confirmation

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH). For deuterium labeling, KIE = kH/kD. A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. For C-H bond cleavage, the theoretical maximum primary KIE at room temperature is around 7, although values can vary.

In the context of this compound, a significant primary KIE would be expected in reactions where the C-D bond of the methanol group is cleaved in the rate-limiting step. A classic example is the oxidation of the primary alcohol to an aldehyde or a carboxylic acid. The study of the KIE for the oxidation of this compound can provide strong evidence for the mechanism of oxidation.

For instance, if the oxidation proceeds via a mechanism where the hydrogen (or deuterium) is abstracted from the carbon atom of the methanol group in the rate-determining step, a substantial primary KIE would be observed (kH/kD > 1). Conversely, if the C-H bond cleavage is not involved in the rate-limiting step, the KIE would be close to unity.

Secondary KIEs can also provide mechanistic information. These are observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. Secondary KIEs are typically smaller than primary KIEs.

Illustrative Data on Kinetic Isotope Effects in the Oxidation of 4-Methylcyclohexanemethanol

The following table presents hypothetical data from a study on the kinetic isotope effect for the oxidation of 4-Methylcyclohexanemethanol, comparing the reaction rates of the non-deuterated and deuterated compounds. This data is for illustrative purposes to demonstrate the concept, as specific experimental data for this compound was not found.

ReactantOxidizing AgentRate Constant (k) at 25°C (M⁻¹s⁻¹)Kinetic Isotope Effect (kH/kD)
4-MethylcyclohexanemethanolChromic Acid1.2 x 10⁻²6.0
This compoundChromic Acid2.0 x 10⁻³
4-MethylcyclohexanemethanolPotassium Permanganate8.5 x 10⁻²5.7
This compoundPotassium Permanganate1.5 x 10⁻²

The significant KIE values in this illustrative table would strongly suggest that the C-H (or C-D) bond at the carbinol carbon is broken in the rate-determining step of the oxidation reaction. Such studies are crucial for confirming reaction mechanisms and for designing more efficient and selective catalytic systems.

Computational Chemistry and Modeling Studies Involving 4 Methylcyclohexanemethanol

Quantum Chemical Calculations for Isomeric Conformations

Quantum chemical calculations, particularly those employing density functional theory (DFT), are used to investigate the fundamental properties of molecules like 4-MCHM. mdpi.comnih.gov These methods allow for a detailed examination of the molecule's different spatial arrangements (conformations) and the associated energy differences.

4-MCHM exists as cis and trans isomers, depending on the relative orientation of the methyl and hydroxymethyl groups on the cyclohexane (B81311) ring. wikipedia.org Computational studies have explored the energy landscapes of these isomers to determine their relative stabilities and binding affinities.

Using methods like the semi-empirical PM7 Hamiltonian and DFT (B3LYP with dispersion corrections), researchers have calculated the physisorption potentials of cis- and trans-MCHM on various surfaces. mdpi.comresearchgate.net These calculations reveal that while a molecular mechanics (MM) force field might predict little difference in interaction potentials on a planar surface, higher levels of theory show a significant preference for one isomer over the other on more complex, amorphous surfaces. researchgate.netresearchgate.net For instance, both semi-empirical and DFT calculations predict stronger binding for the trans isomer on both planar and amorphous carbon surfaces. researchgate.netresearchgate.net

Predicted Physisorption Potential Differences Between MCHM Isomers on Carbon Surfaces
Computational MethodSurface TypePredicted Stronger Binding IsomerEnergy Difference (kcal/mol)
MMFF94x (Molecular Mechanics)Amorphous Carbontrans-MCHM~1.3 - 2.4
Amber14:EHT (Molecular Mechanics)Amorphous Carbontrans-MCHM~2.4 (average), up to 3-4
PM7 (Semi-empirical)Amorphous Carbontrans-MCHM~4.7
B3LYP-D3 (DFT)Planar (Ovalene)trans-MCHM-

Data sourced from studies on MCHM isomer binding. mdpi.com

While specific quantum chemical studies on 4-methylcyclohexanemethanol-d3 are not extensively documented in publicly available literature, the effects of deuteration on molecular systems are well-understood from a theoretical standpoint. Deuteration involves the substitution of a protium (B1232500) (¹H) atom with a deuterium (B1214612) (²H) atom.

The primary effect of this isotopic substitution is the increase in mass, which significantly impacts vibrational frequencies. ajchem-a.com However, the influence on the equilibrium molecular geometry (bond lengths and angles) and the electronic structure (frontier molecular orbitals, electron configuration) is generally minimal. acs.org This is because the electronic potential energy surface is determined by the nuclear charges and the number of electrons, which remain unchanged upon deuteration.

Consequently, for this compound, it is predicted that:

Molecular Geometry: Bond lengths and angles would show negligible changes compared to the non-deuterated compound. acs.org

Electronic Structure: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions and energy levels would remain largely unaffected. acs.org

The most significant change would be a lowering of the vibrational frequencies associated with the C-D bond compared to the C-H bond. This leads to a decrease in the molecule's zero-point vibrational energy (ZPVE). acs.orgrsc.org While this can subtly influence reaction kinetics (the kinetic isotope effect), it does not fundamentally alter the static molecular structure or electronic properties. ajchem-a.com

Molecular Dynamics Simulations for Interfacial Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of dynamic processes, such as how a solute like 4-MCHM interacts with its environment. mdpi.com

The behavior of 4-MCHM in an aqueous environment is critical to understanding its environmental transport. Studies have suggested that solute-solute clustering may occur, leading to a non-uniform distribution of MCHM in water. nih.gov This aggregation behavior can be investigated using MD simulations, which model the interactions between individual 4-MCHM molecules and surrounding water molecules. rsc.orgresearchgate.net

The interactions between solutes and solvents are fundamental to chemical and biological processes. nih.gov For a molecule like 4-MCHM, which has both a nonpolar hydrocarbon ring and a polar alcohol group, MD simulations can elucidate how it orients itself at the water interface and how it forms clusters or micelles. rsc.org The Freundlich model, which accounts for a non-uniform distribution of the solute in the reactive zone, has shown a strong correlation with the observed degradation kinetics of MCHM, supporting the theory of solute-solute clustering. nih.gov

MD simulations are particularly powerful for studying the adsorption of contaminants onto environmental surfaces like activated carbon or river sediments. mdpi.com Following the 2014 Elk River chemical spill, understanding how 4-MCHM interacted with granulated activated carbon (GAC) filters was a primary concern. doaj.org

Computational studies have modeled the physisorption of cis and trans isomers of 4-MCHM onto amorphous carbon surfaces, which serve as a proxy for GAC. mdpi.comresearchgate.netnih.gov These simulations have consistently shown that the trans isomer binds more strongly to the carbon surface than the cis isomer. mdpi.comresearchgate.netnih.gov The predicted difference in binding energy is substantial, with some methods suggesting the trans isomer binds by 4 kcal/mol or more strongly than the cis isomer. nih.gov

This preferential adsorption has significant environmental implications. It suggests that the trans isomer would be more readily captured by activated carbon filters but could also be more difficult to remove. A kinematic analysis based on these differential adsorption strengths indicates that a seasonal shift in water temperature could enhance the desorption of the more strongly-bound trans isomer, potentially explaining observations of MCHM leeching from GAC filters months after the initial contamination event. nih.gov

Predictive Modeling for Environmental Transport and Fate

In the aftermath of a chemical spill, predictive models are essential for forecasting the movement and concentration of the contaminant plume. researchgate.net Following the release of 4-MCHM into the Elk River, West Virginia, modeling efforts were undertaken to predict its downstream travel time and concentration, providing critical information for drinking water intakes. researchgate.netascelibrary.com

One of the tools used was the Incident Command Tool for Drinking Water Protection (ICWater), which simulates the fate and transport of contaminants. researchgate.net These models incorporate key parameters such as:

Source Term: The estimated volume and duration of the chemical release. researchgate.net

Hydrodynamics: Real-time and forecast streamflow and velocity data for the affected river. ascelibrary.com

Chemical Properties: The environmental degradation rate (half-life) of the compound. For 4-MCHM, a half-life of 3.5 days was identified as the best available value from the TOXNET database for use in the models. ascelibrary.com

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) in Deuterated Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that correlate the structural or property descriptors of a chemical with its biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are essential in environmental science and toxicology for predicting the behavior of new or untested chemicals, thereby reducing the need for extensive animal testing. nih.gov

For compounds like 4-Methylcyclohexanemethanol, QSAR models can predict toxicity, while QSPR models can estimate properties such as water solubility, vapor pressure, and partitioning behavior. mdpi.com The development of a robust QSAR or QSPR model involves several key steps:

Data Set Selection: A series of structurally related compounds with known experimental activity or property data is compiled.

Molecular Descriptor Calculation: Numerical values (descriptors) that characterize the chemical structure, such as topological, electronic, and steric properties, are calculated for each compound.

Model Development: Statistical methods, like multiple linear regression or machine learning algorithms, are used to create a mathematical equation linking the descriptors to the activity or property. nih.gov

Model Validation: The model's predictive power is rigorously tested to ensure its reliability.

Influence of Deuteration in QSAR/QSPR Models

The substitution of hydrogen with its stable isotope, deuterium (D), creates a deuterated analog. In the case of this compound, three hydrogen atoms are replaced by deuterium. This substitution, while seemingly minor, can lead to the "kinetic isotope effect," where the greater mass of deuterium causes the C-D bond to be stronger and vibrate more slowly than the C-H bond. simsonpharma.com This can influence reaction rates and, to a lesser extent, physicochemical properties.

While specific QSAR or QSPR studies on this compound are not available in the current scientific literature, the potential impact of deuteration can be hypothesized based on established principles:

Changes in Molecular Descriptors: Isotopic substitution will alter molecular descriptors that are dependent on atomic mass and vibrational frequencies. For example, descriptors related to molecular weight will increase slightly. More subtle effects could be seen on descriptors related to bond energies and polarizability, which might influence intermolecular interactions.

Impact on Biological Activity (QSAR): If the deuteration occurs at a site of metabolic transformation (e.g., a C-H bond that is hydroxylated by an enzyme), the kinetic isotope effect can significantly slow down the rate of metabolism. simsonpharma.com This could lead to altered toxicity and bioavailability profiles compared to the non-deuterated parent compound. A QSAR model developed for non-deuterated MCHM might therefore underpredict the persistence or overpredict the metabolic clearance of its deuterated analog.

Impact on Physicochemical Properties (QSPR): Deuteration can subtly alter properties like vapor pressure, boiling point, and lipophilicity (log P). These changes, though often small, can be significant in environmental modeling. A QSPR model would need to be specifically parameterized or validated for deuterated compounds to accurately capture these differences.

Due to the lack of specific experimental data for 4-MCHM-d3, existing QSAR/QSPR models for MCHM should be applied with caution to its deuterated analogs. The development of predictive models for such compounds would require new experimental data to properly calibrate and validate the influence of isotopic substitution.

Environmental Partitioning Coefficient Predictions for Deuterated MCHM

Environmental partitioning coefficients are critical parameters used in models to predict the fate, transport, and distribution of chemicals in the environment. nih.govrsc.org Key coefficients include the octanol-water partition coefficient (Kow), the soil organic carbon-water (B12546825) partition coefficient (Koc), and the Henry's Law constant (H), which describes the partitioning between air and water.

Computational models, such as the U.S. Environmental Protection Agency's EPI Suite™, are frequently used to estimate these coefficients when experimental data are unavailable. ethz.ch For standard 4-MCHM, studies have focused on determining these values for its cis and trans isomers, revealing differences in their environmental behavior. researchgate.net

Predicted Partitioning Coefficients for 4-MCHM Isomers

Computational models and experimental data provide the basis for understanding how 4-MCHM partitions in the environment. The properties of the individual cis and trans isomers are particularly important, as their differing physical orientations affect their partitioning behavior.

Propertycis-4-MCHMtrans-4-MCHMMethod
Log Kow (Octanol-Water Partition Coefficient) 2.352.46Experimental
Water Solubility (mg/L at 23°C) Higher than transLower than cisExperimental
Sorption to Activated Carbon Less sorbedMore sorbedExperimental

This table presents experimentally determined partitioning-related data for the non-deuterated isomers of 4-MCHM. Log Kow indicates the ratio of a chemical's concentration in octanol (B41247) to its concentration in water, signifying its lipophilicity. Higher values suggest a greater tendency to associate with organic matter.

Theoretical Impact of Deuteration on Partitioning Coefficients

Specific predictive studies for the environmental partitioning of this compound have not been reported. However, the likely effects of deuteration can be inferred from the principles of isotope effects on physicochemical properties:

Vapor Pressure and Henry's Law Constant: Deuterated compounds typically have slightly lower vapor pressures than their hydrogen-containing counterparts due to the increased molecular mass and stronger intermolecular forces (van der Waals forces). This would result in a lower Henry's Law constant for 4-MCHM-d3 compared to 4-MCHM, suggesting a reduced tendency to volatilize from water into the air.

Lipophilicity (Log Kow): The effect of deuteration on the octanol-water partition coefficient is generally small but can be unpredictable. It may slightly increase or decrease Log Kow depending on the specific location of the deuterium atoms and their influence on intermolecular hydrogen bonding with water and octanol. Given the subtle differences observed between the cis and trans isomers of MCHM, it is plausible that deuteration could induce a measurable, albeit minor, change in lipophilicity.

Soil and Sediment Partitioning (Koc): The Koc value is often estimated from Kow. Therefore, any slight change in Kow due to deuteration would be expected to lead to a corresponding change in the predicted Koc. A lower vapor pressure and potentially altered lipophilicity would suggest that 4-MCHM-d3 might be slightly more persistent in soil and water compartments compared to its non-deuterated form.

Future Research Directions in 4 Methylcyclohexanemethanol D3 Chemical Science

Development of Novel Deuterated MCHM Analogs for Specific Research Probes

The synthesis of novel deuterated analogs of 4-Methylcyclohexanemethanol (4-MCHM) represents a significant step forward in creating specific molecular probes for targeted research. By strategically replacing hydrogen atoms with deuterium (B1214612), researchers can develop compounds with altered metabolic stabilities and pharmacokinetic profiles. alfa-chemistry.comnih.gov This approach, often termed "precision deuteration," can be instrumental in investigating the biological pathways and mechanisms of action of the parent compound. nih.gov

Future work in this area could focus on synthesizing a library of 4-MCHM analogs with deuterium substitution at various positions on the cyclohexyl ring and methyl group. These analogs would serve as valuable tools to probe enzymatic processes and receptor interactions with high specificity. For instance, deuteration at a site of metabolic attack can slow down the compound's breakdown, allowing for a more detailed study of its biological effects before metabolism occurs. nih.govsimsonpharma.com The development of such probes would be particularly beneficial for studies in toxicology and pharmacology, enabling a deeper understanding of how 4-MCHM and its metabolites interact with biological systems.

Integration of Multi-Omics Approaches with Isotopic Tracing for Complex Biological Systems

The combination of isotopic tracing with multi-omics technologies, such as metabolomics, proteomics, and transcriptomics, offers a powerful approach to unravel the complex biological responses to xenobiotic exposure. nih.gov Isotopic tracers like 4-MCHM-d3 can be used to follow the metabolic fate of the compound within an organism, while multi-omics analyses provide a global snapshot of the molecular changes occurring in response to that exposure. nih.gov

Future research should aim to integrate these approaches to build comprehensive models of the biological impact of 4-MCHM. For example, by exposing model organisms to 4-MCHM-d3 and subsequently performing metabolomic analysis, researchers can identify the specific metabolic pathways affected by the compound. nih.gov This can be complemented by transcriptomic and proteomic analyses to reveal changes in gene and protein expression that are associated with the observed metabolic perturbations. Such integrated studies will be crucial for a systems-level understanding of the toxicological and biological effects of 4-MCHM. nih.gov

Advanced Modeling Techniques for Predicting Deuterated Compound Behavior in Dynamic Systems

Computational modeling and simulation are becoming increasingly important in predicting the behavior of chemical compounds in biological and environmental systems. alfa-chemistry.com For deuterated compounds like 4-MCHM-d3, advanced modeling techniques can be employed to predict their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). alfa-chemistry.com These models can simulate the effects of deuterium substitution on molecular stability and interactions with biological targets. alfa-chemistry.com

Future research in this domain should focus on developing and validating predictive models that can accurately forecast the environmental fate and transport of deuterated compounds. For instance, molecular dynamics simulations could be used to understand how the presence of deuterium affects the interactions of 4-MCHM with soil particles or microorganisms. nih.gov Furthermore, pharmacokinetic modeling can help in extrapolating in vitro data to in vivo scenarios, providing valuable insights for risk assessment. alfa-chemistry.com The development of these predictive tools will accelerate the design and evaluation of deuterated compounds for various applications. alfa-chemistry.com

Standardization of Deuterated Internal Standards in Environmental and Analytical Chemistry

Deuterated compounds, including 4-MCHM-d3, are invaluable as internal standards in analytical chemistry, particularly in mass spectrometry-based methods. clearsynth.comtexilajournal.com They exhibit similar chemical and physical properties to their non-deuterated counterparts, which allows them to compensate for variations in sample preparation and analysis, thereby improving the accuracy and precision of quantitative measurements. texilajournal.comresearchgate.net The use of deuterated internal standards is crucial for obtaining reliable data in complex matrices, such as environmental samples and biological fluids. clearsynth.comlcms.cz

Despite their widespread use, there is a need for greater standardization of deuterated internal standards in analytical methods. Future research should focus on establishing consensus protocols and certified reference materials for commonly used deuterated standards. This will ensure consistency and comparability of data across different laboratories and studies. texilajournal.com Furthermore, research into potential issues such as isotopic exchange and the stability of deuterated standards during storage and analysis is necessary to maintain the integrity of analytical results.

Table 1: Key Considerations for the Standardization of Deuterated Internal Standards

ConsiderationDescriptionImportance
Purity The isotopic and chemical purity of the deuterated standard must be high to avoid interference and ensure accurate quantification.High purity prevents a high bias in the measurement of the target analyte.
Stability The deuterated standard should be stable under the conditions of storage and analysis to prevent degradation or isotopic exchange.Instability can lead to inaccurate and unreliable quantitative results.
Matrix Effects The internal standard should experience similar matrix effects as the analyte to provide effective compensation.Proper compensation for matrix effects is critical for accuracy in complex samples. clearsynth.com
Certification The availability of certified reference materials from reputable sources is essential for method validation and quality control.Certification provides traceability and confidence in the analytical measurements.

Exploration of Deuterium Kinetic Isotope Effects in Biological and Environmental Transformations

The replacement of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.govnih.gov The C-D bond is stronger than the C-H bond, and thus reactions that involve the cleavage of this bond will proceed more slowly. nih.gov This effect can provide valuable insights into the mechanisms of biological and environmental transformation processes. iitd.ac.inosti.gov

Future research should systematically investigate the KIEs associated with the biodegradation and metabolism of 4-MCHM. By comparing the transformation rates of 4-MCHM and 4-MCHM-d3, researchers can determine the rate-limiting steps in these processes and identify the enzymes or microorganisms involved. For example, a significant KIE would suggest that C-H bond cleavage is a critical step in the degradation pathway. nih.gov Understanding these KIEs can aid in predicting the environmental persistence of 4-MCHM and the potential for bioaccumulation. Moreover, this knowledge can be leveraged in the design of more persistent or more readily biodegradable deuterated compounds for specific applications. nih.gov

Q & A

Basic Research Questions

Q. What is the primary research application of 4-Methylcyclohexanemethanol-d3 in analytical chemistry?

  • Answer: this compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) due to its deuterium labeling, which enables precise quantification by distinguishing it from non-deuterated analogs. Isotopic dilution methods minimize matrix effects and improve reproducibility in environmental or biological samples .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Answer: Follow protocols for skin and eye irritants :

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood.
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists.
  • Store in a cool, ventilated area away from oxidizers. Safety data for analogs indicate low acute toxicity but moderate irritation at high concentrations .

Q. How can researchers synthesize this compound with high isotopic purity?

  • Answer:

  • Deuteration methods : Use deuterated reagents (e.g., D₂O or NaBD₄) in the reduction of 4-methylcyclohexanecarbaldehyde.
  • Purification : Employ fractional distillation or preparative HPLC to isolate the deuterated product.
  • Validation : Confirm isotopic purity (>98%) via ¹H NMR (absence of proton peaks at deuterated sites) or high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its pharmacokinetic profile compared to the non-deuterated form?

  • Answer: The kinetic isotope effect (KIE) from deuterium substitution can alter metabolic rates, such as slowing hepatic oxidation or ester hydrolysis. This requires adjustments in toxicity studies to account for prolonged metabolite detection windows. For example, deuterated analogs may exhibit delayed clearance in rodent models, necessitating extended sampling intervals in pharmacokinetic assays .

Q. What methodological challenges arise when using this compound in environmental toxicity studies, and how can they be mitigated?

  • Answer:

  • Challenge : Background interference from non-deuterated isomers in environmental matrices (e.g., water, soil).
  • Mitigation : Use solid-phase extraction (SPE) with deuterated internal standards and HRMS for specificity.
  • Validation : Spike recovery tests (85–110%) and limit of detection (LOD < 0.1 ppb) ensure method robustness .

Q. How can contradictions in published data on the metabolic pathways of this compound be resolved?

  • Answer:

  • Comparative studies : Replicate experiments under standardized conditions (pH, temperature, species-specific enzyme activity).
  • Isotopic tracing : Use ¹³C/²H dual-labeled analogs to track metabolic intermediates via LC-MS/MS.
  • Systematic reviews : Apply PRISMA guidelines to assess bias in existing literature and identify gaps in mechanistic data .

Q. What experimental design considerations are critical when using this compound as a tracer in in vivo studies?

  • Answer:

  • Dosage optimization : Conduct pilot studies to determine the minimal effective dose that avoids isotopic exchange with endogenous compounds.
  • Detection sensitivity : Use triple-quadrupole MS with multiple reaction monitoring (MRM) for low-abundance metabolites.
  • Ethical compliance : Adhere to OECD Guidelines 423 (acute oral toxicity) and 453 (carcinogenicity) for animal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.